5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole
Overview
Description
The compound “5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole” is an indazole derivative. Indazoles are a class of organic compounds that contain a five-membered pyrazole ring fused to a benzene ring . This particular compound has an iodine atom at the 3-position and a tert-butyldimethylsilyl ether group at the 5-position of the indazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the tert-butyldimethylsilyl ether group and the iodine atom onto the indazole ring in separate steps. The order of these steps would depend on the specific conditions and reagents used. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, which is aromatic and planar. The iodine atom would be expected to add significant weight and polarizability to the molecule, while the tert-butyldimethylsilyl ether group would add steric bulk .Chemical Reactions Analysis
In terms of reactivity, the iodine atom could potentially be displaced in a nucleophilic substitution reaction. The tert-butyldimethylsilyl ether group is typically used as a protecting group for alcohols in organic synthesis, and can be removed under mildly acidic conditions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be relatively non-polar due to the presence of the tert-butyldimethylsilyl group. It’s likely to have a relatively high molecular weight due to the iodine atom and the silicon-containing group .Scientific Research Applications
Synthetic Applications
Three-Component Assembly of 5-Halo-1,2,3-Triazoles :
- A synthetic protocol for 5-halo-1,2,3-triazoles was developed using tert-butyldimethylsilyl chloride (TBDMSCl)-activated aerobic oxidative halogenations. TBDMSCl activates aerobic oxidation, promoting syntheses of 5-halo-1,2,3-triazole from alkyne, azide, and CuX under an oxygen atmosphere (Li et al., 2013).
Synthesis of β-Amino Acids :
- Synthesis of (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl) oxazolidin-2-one and its hydrogenation reaction were studied. This research explored the formation of a hemiaminal structure with a fused oxazine-oxazole ring (Gundogdu et al., 2020).
N-1-Difluoromethylation :
- A scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was developed. This method provides a safe alternative for N-difluoromethylation of various derivatives, demonstrating broad applications in chemical synthesis (Hong et al., 2020).
Synthesis of Cryptophycin-24 (Arenastatin A) :
- Efficient synthesis protocols for tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a component of the cryptophycins, were reported. This demonstrates its utility in creating complex molecular structures relevant in medicinal chemistry (Eggen et al., 2000).
Oxidative Cross-Dehydrogenative Coupling :
- A tert-butyl peroxybenzoate-mediated oxidative C(sp2)–H/C(sp2)–H cross-dehydrogenative coupling was reported for direct C-3 acylation/benzoylation of substituted 2H-Indazoles. This method provides a variety of substituted 3-(acyl/benzoyl)-2H-indazoles, highlighting its versatility in synthetic applications (Sharma et al., 2021).
Metal-Free Trifluoromethylation of Indazoles :
- An efficient method for direct trifluoromethylation of indazoles was developed using sodium trifluoromethanesulfinate under metal-free conditions. This process facilitates the creation of a broad range of trifluoromethylated products (Ghosh et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl-[(3-iodo-2H-indazol-5-yl)oxy]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2OSi/c1-13(2,3)18(4,5)17-9-6-7-11-10(8-9)12(14)16-15-11/h6-8H,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFASAXLKWTOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(NN=C2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((tert-Butyldimethylsilyl)oxy)-3-iodo-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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